3,4,2',4',6'-Pentamethoxychalcone

Structure-activity relationship Molecular recognition Drug design

3,4,2',4',6'-Pentamethoxychalcone is the definitive fully-O-methylated chalcone reference standard (HBD=0). Its unique 2,4,6-trimethoxy A-ring architecture confers distinct MAO-A selectivity, while documented NCI-60 cytotoxicity across HeLa, HepG2, and A549 lines provides a verifiable biological fingerprint for assay validation. Complete phenolic O-methylation eliminates Phase II conjugation liabilities—enabling precise metabolic stability benchmarking against hydroxylated analogs. Unlike regioisomeric methoxychalcones, the exact 3,4-dimethoxy B-ring / 2,4,6-trimethoxy A-ring configuration ensures reproducible target engagement. Source this specific regioisomer to maintain SAR integrity in comparative oncology and enzyme inhibition studies.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 76650-20-9
Cat. No. B3057108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,2',4',6'-Pentamethoxychalcone
CAS76650-20-9
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC
InChIInChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3
InChIKeyTVKGYMYAOVADOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,2',4',6'-Pentamethoxychalcone (CAS 76650-20-9): Synthetic Chalcone Structural Core and Key Intermediate for Methoxy-Substituted Derivatives


3,4,2',4',6'-Pentamethoxychalcone (CAS 76650-20-9), IUPAC name (E)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, is a fully methoxylated synthetic chalcone derivative bearing a 3,4-dimethoxy substitution pattern on the B-ring and a 2,4,6-trimethoxy substitution pattern on the A-ring . With a molecular weight of 358.4 g/mol and a calculated LogP of approximately 3.63, this compound serves as a core structural template within the broader class of methoxy-substituted chalcones that have been investigated for anti-inflammatory, anticancer, and antioxidant activities [1]. Unlike naturally occurring hydroxylated chalcones, the complete O-methylation of all five phenolic positions eliminates hydrogen-bond donor capacity, fundamentally altering molecular recognition properties, membrane permeability, and metabolic susceptibility compared to hydroxylated analogs [2].

Why 3,4,2',4',6'-Pentamethoxychalcone Cannot Be Interchanged with Hydroxylated or Alternative Methoxy-Regioisomeric Chalcone Analogs


Within the methoxychalcone chemical space, the specific substitution pattern and methylation status of the A-ring and B-ring dictate distinct biological activity profiles that preclude simple substitution based solely on compound class membership. Positional isomerism among methoxy groups profoundly influences target engagement, as demonstrated by structure-activity relationship (SAR) studies showing that 2,4,6-trimethoxy substitution on the A-ring (the signature feature of 3,4,2',4',6'-pentamethoxychalcone) confers different selectivity profiles compared to 3,4,5-trimethoxy or 2,4,5-trimethoxy substitution patterns [1]. Additionally, the complete absence of free hydroxyl groups distinguishes this fully methylated compound from partially methylated analogs such as 2'-hydroxy-3,4,4',5,6'-pentamethoxychalcone, which retain hydrogen-bonding capacity and show markedly different cellular permeability and p53-MDM2 interaction disruption capabilities [2]. The quantitative evidence presented below establishes that the precise 3,4-dimethoxy B-ring and 2,4,6-trimethoxy A-ring configuration of 3,4,2',4',6'-pentamethoxychalcone produces a distinct biological signature that cannot be reproduced by regioisomeric methoxychalcones or hydroxylated derivatives, making compound-specific sourcing essential for reproducible experimental outcomes [3].

Quantitative Differential Evidence for 3,4,2',4',6'-Pentamethoxychalcone: Head-to-Head and Cross-Study Comparisons with Methoxychalcone Analogs


Structural Differentiation: Complete O-Methylation Eliminates Hydrogen-Bond Donor Capacity Versus Hydroxylated Pentamethoxychalcone Analogs

3,4,2',4',6'-Pentamethoxychalcone differs fundamentally from its hydroxylated analog 2'-hydroxy-3,4,4',5,6'-pentamethoxychalcone in possessing zero hydrogen-bond donor (HBD) groups versus one HBD group, resulting in altered molecular recognition and membrane permeability characteristics. The presence of a free 2'-hydroxyl group in the comparator compound enables intramolecular hydrogen bonding with the carbonyl oxygen and intermolecular hydrogen bonding with biological targets, features that are entirely absent in the fully methylated target compound [1]. This structural distinction is quantifiable: HBD count = 0 for target compound versus HBD count = 1 for the 2'-hydroxy analog, which directly impacts LogP values, aqueous solubility, and passive diffusion across lipid bilayers [2].

Structure-activity relationship Molecular recognition Drug design

NCI-60 Panel Cytotoxicity Profile: Differential Cell Line Sensitivity Pattern for 3,4,2',4',6'-Pentamethoxychalcone

The NCI human tumor cell line growth inhibition assay provides a quantitative cytotoxicity fingerprint for 3,4,2',4',6'-pentamethoxychalcone, as documented in the compound's bioassay record. The compound has been evaluated against the NCI-60 panel, with reported cytotoxicity data against HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung adenocarcinoma) cell lines [1]. While the full quantitative IC50 values are available through the NCI Developmental Therapeutics Program database, the differential sensitivity pattern across these three histologically distinct cell lines provides a compound-specific signature that distinguishes it from regioisomeric methoxychalcones such as 3,3',4,4',5'-pentamethoxychalcone, which shows selective anti-proliferative effects in HepG2 cells (IC50 = 1.8 μM) but not in Colon 205 cells [2].

Anticancer screening NCI-60 Cytotoxicity profiling

A-Ring 2,4,6-Trimethoxy Substitution Signature: MAO Isoform Selectivity Shift Versus 3,4,5-Trimethoxy Analogs

Structure-activity relationship studies on chalcone-based monoamine oxidase (MAO) inhibitors have established that the 2,4,6-trimethoxy substitution pattern on the A-ring—the defining feature of 3,4,2',4',6'-pentamethoxychalcone—shifts inhibitory selectivity toward MAO-A, whereas most chalcone analogs demonstrate preferential MAO-B inhibition [1][2]. Specifically, introducing 2,4,6-trimethoxy substituents on the A-ring alters the selectivity profile compared to compounds bearing 3,4,5-trimethoxy or other methoxy substitution patterns, which typically retain MAO-B selectivity [1]. The IC50 values for 2,4,6-trimethoxychalcone derivatives against MAO isoforms fall within the micromolar to submicromolar range, with selectivity ratios (MAO-B/MAO-A) quantitatively distinguishable from those of 3,4,5-trimethoxy-substituted analogs [3].

Monoamine oxidase inhibition Isoform selectivity Neuropharmacology

QSAR-Defined B-Ring Substitution Requirements: 3,4-Dimethoxy Pattern Correlates with Enhanced Nitrite Production Inhibition

Quantitative structure-activity relationship (QSAR) analysis of chalcones derived from 2,4,6-trimethoxyacetophenone (the A-ring precursor for 3,4,2',4',6'-pentamethoxychalcone) reveals that electron-donating substituents on the B-ring, particularly methoxy groups in the 3- and 4-positions, significantly influence the inhibition of nitrite production in LPS-stimulated RAW 264.7 macrophages [1]. The 3,4-dimethoxy B-ring pattern present in the target compound aligns with the QSAR-optimized substitution for enhanced anti-inflammatory activity. In a comparative series, compounds with 3,4-dimethoxy B-ring substitution demonstrated IC50 values for NO production inhibition ranging from 0.3 to 15 μM, whereas compounds lacking this specific substitution pattern showed substantially reduced potency or complete inactivity [2].

QSAR Anti-inflammatory Nitric oxide inhibition

Optimal Research and Procurement Applications for 3,4,2',4',6'-Pentamethoxychalcone (CAS 76650-20-9)


Reference Compound for SAR Studies Investigating A-Ring 2,4,6-Trimethoxy Effects on Biological Target Selectivity

Based on established SAR data demonstrating that 2,4,6-trimethoxy A-ring substitution shifts MAO isoform selectivity toward MAO-A [1], 3,4,2',4',6'-pentamethoxychalcone serves as a structurally defined reference compound for comparative studies examining how this specific A-ring architecture modulates target engagement profiles. Researchers investigating chalcone-based enzyme inhibitors should employ this exact compound as the 2,4,6-trimethoxy-substituted control when benchmarking against 3,4,5-trimethoxy or 2,4,5-trimethoxy A-ring analogs. Substitution with regioisomeric methoxychalcones would introduce uncontrolled variables in the A-ring substitution pattern, compromising the interpretability of SAR conclusions.

Fully Methylated Control Compound for Comparative Metabolism and Membrane Permeability Studies

The complete O-methylation of all five phenolic positions eliminates hydrogen-bond donor capacity (HBD count = 0), distinguishing this compound from hydroxylated analogs that retain free phenolic groups [2]. This property makes 3,4,2',4',6'-pentamethoxychalcone an ideal fully methylated control in experiments designed to isolate the contribution of hydrogen-bonding interactions to target binding, cellular uptake, or metabolic stability. In comparative metabolism studies using hepatocyte or microsomal systems, this compound provides a baseline for assessing Phase II conjugation liabilities (glucuronidation/sulfation) that are absent due to complete methoxy protection, enabling direct quantification of metabolic differences attributable to free hydroxyl groups in comparator compounds.

Cell-Based Screening Control with Documented NCI-60 Cytotoxicity Fingerprint

The compound has been evaluated in the NCI-60 human tumor cell line panel, with cytotoxicity data documented against HeLa (cervical carcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung adenocarcinoma) cell lines . This established screening history positions 3,4,2',4',6'-pentamethoxychalcone as a suitable control compound for researchers replicating or extending NCI-60 cytotoxicity studies. The differential sensitivity pattern across these three cell lines provides a verifiable biological fingerprint that can be used to validate assay reproducibility and to benchmark the activity of novel methoxychalcone derivatives. Sourcing this specific regioisomer (rather than alternative pentamethoxychalcones) ensures alignment with the exact compound identity represented in the NCI database records.

Precursor Scaffold for Selective Derivatization at the B-Ring 3- and 4-Positions

QSAR analysis of 2,4,6-trimethoxyacetophenone-derived chalcones indicates that the 3- and 4-positions on the B-ring are key determinants of anti-inflammatory activity as measured by nitrite production inhibition [3]. 3,4,2',4',6'-Pentamethoxychalcone presents a fully characterized scaffold where the B-ring 3- and 4-positions are already substituted with methoxy groups that can serve as starting points for selective demethylation or further functionalization. For medicinal chemistry programs exploring SAR around the B-ring of 2,4,6-trimethoxychalcones, this compound provides a chemically defined intermediate whose substitution pattern aligns with QSAR-optimized parameters for nitrite inhibition, offering a rational starting point for focused library synthesis rather than de novo scaffold construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4,2',4',6'-Pentamethoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.